
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, also known as AMTQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. AMTQ belongs to the class of tetrahydroquinoline derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Antimalarial Activity
A study explored the synthesis and antimalarial activity of a series of compounds derived from substituted 1-phenyl-2-propanones, leading to findings of high activity against Plasmodium berghei infections in mice. This research indicated potential clinical trial prospects for these compounds in humans due to their excellent activity against resistant strains and promising pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).
Novel Cofactor in Prokaryotic Enzyme
Methylamine dehydrogenase (MADH) from methylotrophic soil bacteria was found to contain a novel quinonoid redox prosthetic group, challenging previous notions about cofactors in enzymatic activity. This discovery underscored the unique biochemical pathways present in prokaryotic organisms and provided insights into enzyme function and structure (McIntire et al., 1991).
Second-Generation Antineoplastic Agents
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) was identified as a potent inhibitor of ribonucleoside diphosphate reductase, demonstrating significant antineoplastic activity against various murine neoplasms. This research highlighted the therapeutic potential of MAIQ-1 and similar compounds as second-generation antineoplastic agents due to their enzyme inhibitory potency and resistance to metabolic inactivation (Agrawal et al., 1977).
Tubulin-Polymerization Inhibitors
Optimization of 4-(N-Cycloamino)phenylquinazolines led to the discovery of compounds with significant in vitro cytotoxic activity and the ability to inhibit tubulin assembly. One such compound demonstrated substantial inhibition of colchicine binding, indicating a novel class of tubulin-polymerization inhibitors with potential for cancer therapy (Wang et al., 2014).
Adrenoceptor Actions
The synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their testing on beta adrenoceptors revealed weak partial agonist activity, offering insights into the pharmacological actions of these compounds and their potential therapeutic applications (Beaumont et al., 1983).
Glycine Site Antagonists
Research on 4-amido-2-carboxytetrahydroquinolines provided potent antagonists for the glycine site of the NMDA receptor, showcasing the therapeutic potential for conditions involving NMDA receptor dysregulation, such as neurodegenerative diseases (Leeson et al., 1992).
Properties
IUPAC Name |
5-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h5-6,8H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBBJQYYWSIZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(CCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
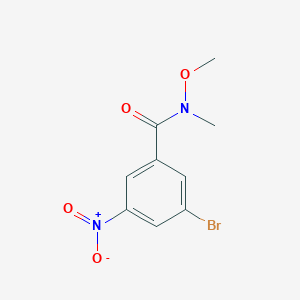
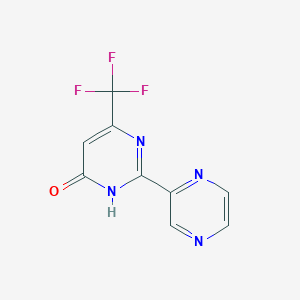
![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)
![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)
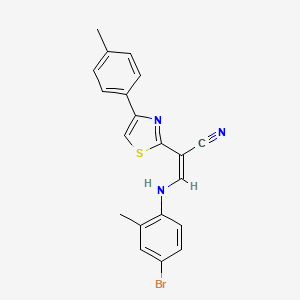
![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)
![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)
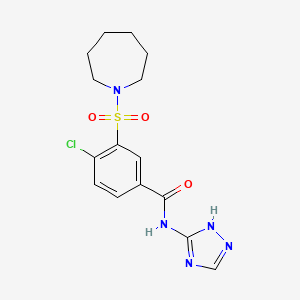
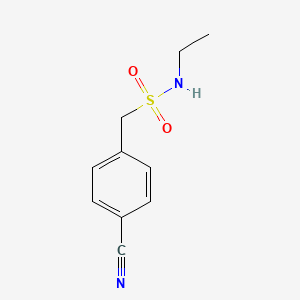
![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)

![3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2843826.png)
![(2S,3S,4R,5R,6S)-2-[(2R)-4-[(1S,2R,4R,8R,9R,12R,13R,16R,18S)-16-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
